molecular formula C12H20ClNOS B4216879 2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride

2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride

Cat. No.: B4216879
M. Wt: 261.81 g/mol
InChI Key: CZROKDGHEXAQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride is an organic compound that features both amine and alcohol functional groups. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride typically involves the reaction of 4-(methylthio)benzylamine with 1-butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or alcohol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with proteins and enzymes, affecting their activity. The alcohol group can also participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-butanol: This compound is structurally similar but lacks the 4-(methylthio)benzyl group.

    4-(Methylthio)benzylamine: This compound contains the 4-(methylthio)benzyl group but lacks the butanol moiety.

Uniqueness

2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride is unique due to the presence of both the 4-(methylthio)benzyl and butanol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS.ClH/c1-3-11(9-14)13-8-10-4-6-12(15-2)7-5-10;/h4-7,11,13-14H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZROKDGHEXAQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.